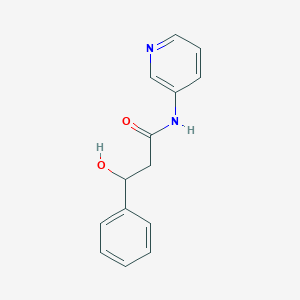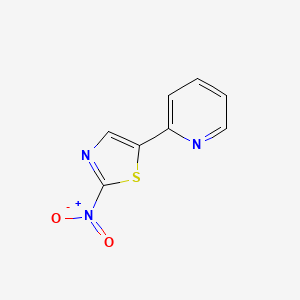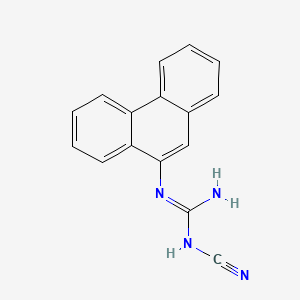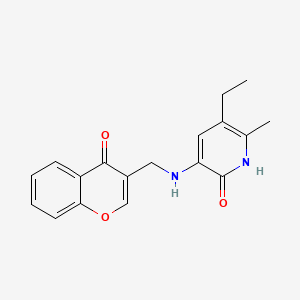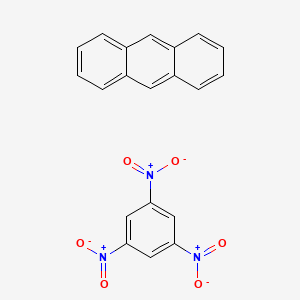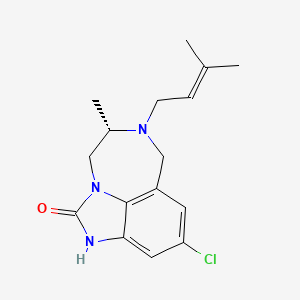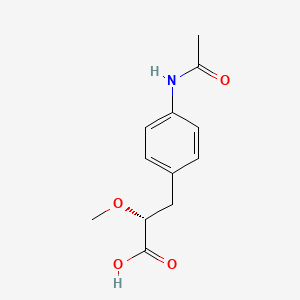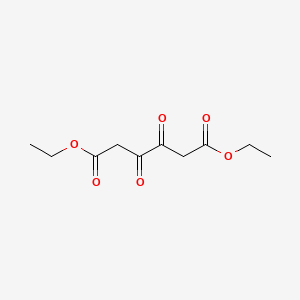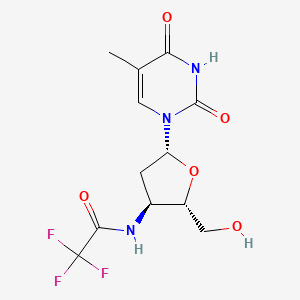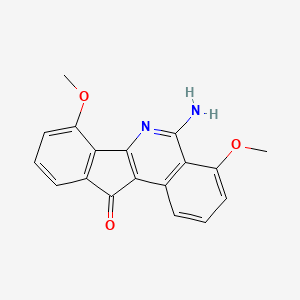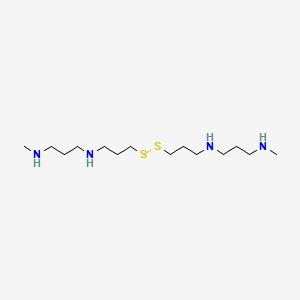
N,N''-(Dithiodi-3,1-propanediyl)bis(N'-methyl-1,3-propanediamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine): is a chemical compound characterized by the presence of disulfide bonds and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) typically involves the reaction of N-methyl-1,3-propanediamine with a disulfide-containing reagent. One common method is to react N-methyl-1,3-propanediamine with 3,3’-dithiodipropionic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The disulfide bonds in N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used as a cross-linking agent in polymer chemistry due to its ability to form stable disulfide bonds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide bonds mimic those found in proteins, making it a valuable tool for investigating disulfide bond formation and reduction in biological systems.
Industry: In the industrial sector, N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) involves the formation and cleavage of disulfide bonds. In biological systems, the compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool for studying redox biology.
Comparación Con Compuestos Similares
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks disulfide bonds.
N,N’-Diethyl-1,3-propanediamine: Similar structure with ethyl groups instead of methyl groups.
N-Methyl-1,3-propanediamine: Lacks the disulfide linkage.
Uniqueness: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is unique due to the presence of disulfide bonds, which impart distinct chemical reactivity and biological activity. The disulfide bonds make it particularly useful in applications requiring reversible covalent bonding, such as in redox biology and polymer cross-linking.
Propiedades
Número CAS |
177412-60-1 |
|---|---|
Fórmula molecular |
C14H34N4S2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
N-methyl-N'-[3-[3-[3-(methylamino)propylamino]propyldisulfanyl]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H34N4S2/c1-15-7-3-9-17-11-5-13-19-20-14-6-12-18-10-4-8-16-2/h15-18H,3-14H2,1-2H3 |
Clave InChI |
RTDQKTUZSKXNRT-UHFFFAOYSA-N |
SMILES canónico |
CNCCCNCCCSSCCCNCCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



